molecular formula C6H13ClF2N2 B12826912 3-(Difluoromethyl)-1-methylpiperazine hydrochloride

3-(Difluoromethyl)-1-methylpiperazine hydrochloride

Cat. No.: B12826912
M. Wt: 186.63 g/mol
InChI Key: ICAYFCZAOYTXNN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methylpiperazine hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methylpiperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine and difluoromethylating agents.

    Reaction Conditions: The difluoromethylation of piperazine is usually carried out under controlled conditions using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base like potassium carbonate.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions with other organic molecules to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-(Difluoromethyl)-1-methylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-methylpiperazine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-4-aminopyrazole hydrochloride
  • Difluoromethylornithine
  • Difluoromethylbenzene derivatives

Uniqueness

3-(Difluoromethyl)-1-methylpiperazine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other difluoromethylated compounds

Properties

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

IUPAC Name

3-(difluoromethyl)-1-methylpiperazine;hydrochloride

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-3-2-9-5(4-10)6(7)8;/h5-6,9H,2-4H2,1H3;1H

InChI Key

ICAYFCZAOYTXNN-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)C(F)F.Cl

Origin of Product

United States

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